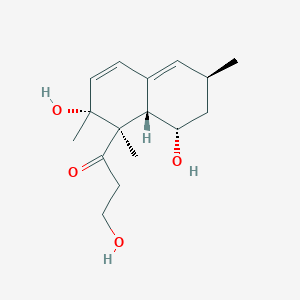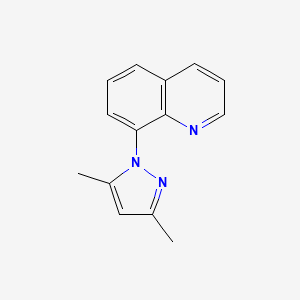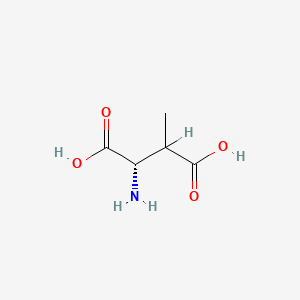![molecular formula C13H18N2O2 B1202393 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile CAS No. 38555-07-6](/img/structure/B1202393.png)
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a benzonitrile group attached to a hydroxypropoxy chain, which is further substituted with a propan-2-ylamino group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile typically involves the reaction of a benzonitrile derivative with a hydroxypropoxy compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the hydroxy group, facilitating nucleophilic attack.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. For example, it may bind to adrenergic receptors, affecting cardiovascular function by altering heart rate and blood pressure.
Comparación Con Compuestos Similares
Similar Compounds
3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid: A carboxylic acid derivative with similar structural features.
2-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide: An amide derivative with comparable functional groups.
Uniqueness
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzonitrile moiety allows for versatile chemical modifications, while the hydroxypropoxy and propan-2-ylamino groups provide opportunities for targeted interactions with biological molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
38555-07-6 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)15-8-12(16)9-17-13-6-4-3-5-11(13)7-14/h3-6,10,12,15-16H,8-9H2,1-2H3 |
Clave InChI |
YTTFGUYTPJYRBQ-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1C#N)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC=C1C#N)O |
Sinónimos |
Ko 1313 Ko 1313, monohydrochloride Ko 1313, monohydrochloride, (+-)-isomer Ko-1313 Koe 1313 Koe-1313 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


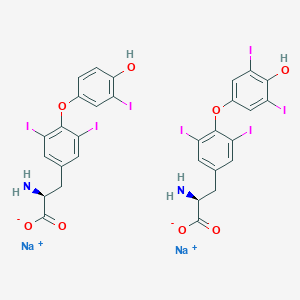
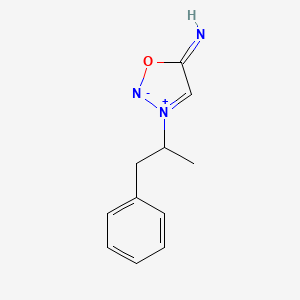
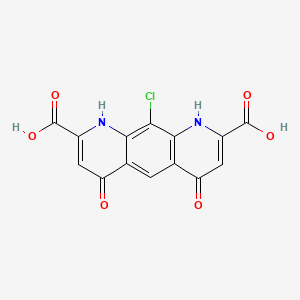
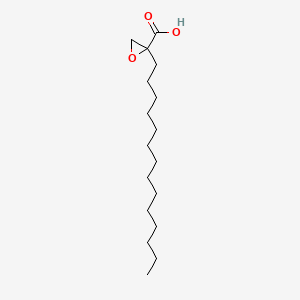
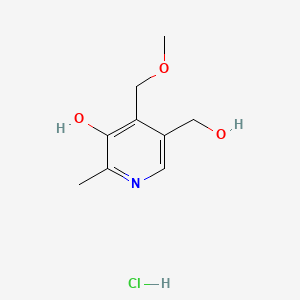
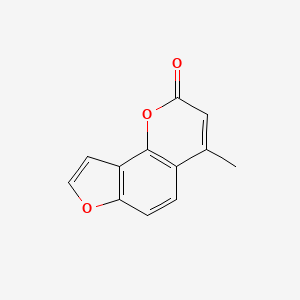
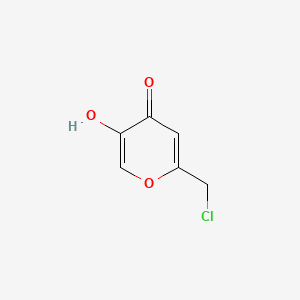
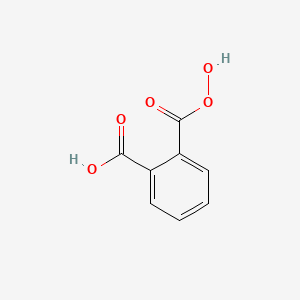


![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]sulfanyl-tetrahydropyran-3,4,5-triol](/img/structure/B1202323.png)
